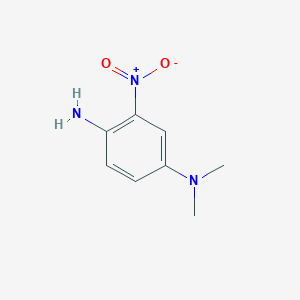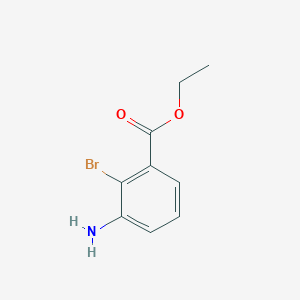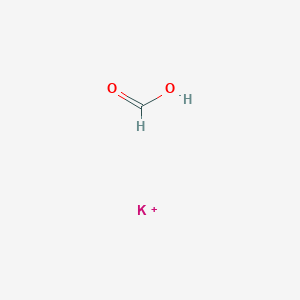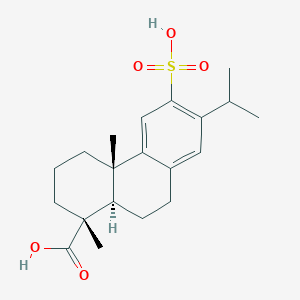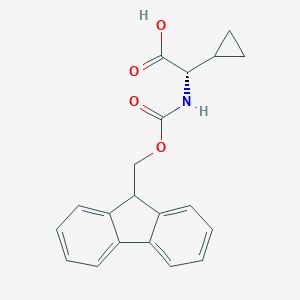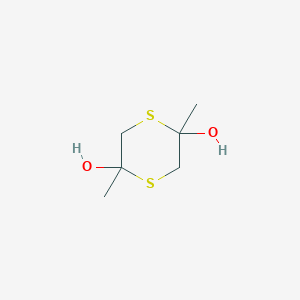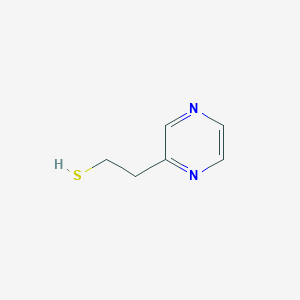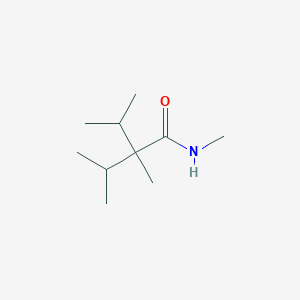
4-Methyl-3-heptanone
Overview
Description
4-Methyl-3-heptanone is a chemical compound with the formula C8H16O . It is a colorless liquid with a “green odor,” also described to have a fruity scent . It is often used as a perfume/fragrance, as a solvent for cellulose, nitrocellulose, or vinyl resins, and as a synthetic building block in the preparation of other organic molecules .
Synthesis Analysis
The biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone is shown to be biosynthesized from three propionate units following a polyketide/fatty acid-type metabolic route . The enantiomers of 4-methyl-3-heptanone were synthesized from the optically active carboxylic acids by treatment with two equivalents of ethyl lithium .Molecular Structure Analysis
The molecular structure of 4-Methyl-3-heptanone is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 128.2120 .Chemical Reactions Analysis
The insect pheromone (S)-4-methyl-3-heptanone is shown to be biosynthesized from three propionate units following a polyketide/fatty acid-type metabolic route . 3-Heptanone is produced industrially through reductive condensation of propionaldehyde (propanal) with butanone (methyl ethyl ketone). This reaction yields hept-4-en-3-one, which is subsequently hydrogenated to 3-heptanone .Physical And Chemical Properties Analysis
4-Methyl-3-heptanone has a density of 0.8±0.1 g/cm3, a boiling point of 159.9±8.0 °C at 760 mmHg, and a vapour pressure of 2.4±0.3 mmHg at 25°C . It has a molar refractivity of 39.1±0.3 cm3 and a molar volume of 158.1±3.0 cm3 .Scientific Research Applications
Alarm Pheromone in Ants
4-Methyl-3-heptanone is known to be an alarm pheromone released from the mandibular glands in the heads of harvester ants (Pogonomyrmex spp.) . The amount of this ketone varies among individual ants within a colony . This pheromone is also identified in the genus Ooceraea .
Defense Mechanism in Wasps
In the braconid wasp, Leiophron uniformis, 4-Methyl-3-heptanone is found in their heads . When the wasp’s leg is grasped with forceps, it tries to escape and bite the forceps as it ejects 4-Methyl-3-heptanone . This suggests that the ketone is used for defense rather than for an alarm function as in harvester ants .
Biosynthesis in Insects
The insect pheromone 4-Methyl-3-heptanone is biosynthesized from three propionate units following a polyketide/fatty acid-type metabolic route . This discovery was made using stable isotope-labelled probes and mass spectrometry .
Pheromone in Various Ant Species
The corresponding ketone, 4-Methyl-3-heptanone, also functions as a pheromone and serves as an alarm signal for various ant species, such as the harvester ant, Pogonomyrmex barbatus, and the Texas leafcutter ant, Atta texana .
Potential Use in Biofuels and Pharmaceuticals
Research into the potential uses and effects of heptanone is ongoing. Its properties as a solvent are being further explored, with potential applications in novel areas such as the production of biofuels and pharmaceuticals .
Safety and Hazards
4-Methyl-3-heptanone may cause drowsiness or dizziness, respiratory irritation, and eye irritation. It is harmful if inhaled and is a flammable liquid and vapour . Safety measures include avoiding ingestion and inhalation, ensuring adequate ventilation, keeping away from open flames, hot surfaces and sources of ignition, using only non-sparking tools, and taking precautionary measures against static discharges .
Mechanism of Action
Target of Action
The primary target of 4-Methyl-3-heptanone is various species of ants, such as the harvester ant, Pogonomyrmex barbatus, and the Texas leafcutter ant, Atta texana . This compound functions as a pheromone and serves as an alarm signal for these species .
Mode of Action
It is known that when released, this compound acts as a signal to alert other ants of potential danger .
Biochemical Pathways
The biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone is shown to be biosynthesized from three propionate units following a polyketide/fatty acid-type metabolic route .
Result of Action
The release of 4-Methyl-3-heptanone results in a change in ant behavior. It serves as an alarm pheromone, causing alerted ants to exhibit defensive behaviors .
properties
IUPAC Name |
4-methylheptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-6-7(3)8(9)5-2/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLRILUUXLBENA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884228 | |
| Record name | 3-Heptanone, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6137-11-7 | |
| Record name | 4-Methyl-3-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6137-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-heptanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006137117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Heptanone, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Heptanone, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methylheptan-3-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JK9GW89J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological function of 4-methyl-3-heptanone?
A1: 4-Methyl-3-heptanone primarily acts as an alarm pheromone in various ant species, including Atta texana [, , ], Atta cephalotes [, ], and Pogonomyrmex barbatus []. It triggers alarm behavior, such as increased alertness, recruitment, and aggression, upon release by threatened ants [, , , , ].
Q2: How does 4-methyl-3-heptanone interact with its target to elicit a response?
A2: While the exact mechanism remains to be fully elucidated, studies on Atta texana suggest a chiral receptor system involved in recognizing the (S)-(+)-enantiomer of 4-methyl-3-heptanone []. This implies the pheromone binds to specific receptors, likely located on the antennae [], to initiate a signaling cascade leading to the observed behavioral responses.
Q3: What is the molecular formula and weight of 4-methyl-3-heptanone?
A3: The molecular formula of 4-methyl-3-heptanone is C8H16O. It has a molecular weight of 128.21 g/mol.
Q4: Are there other biological roles for 4-methyl-3-heptanone beyond its function as an alarm pheromone?
A4: Yes, 4-methyl-3-heptanone has been identified in the mandibular gland secretions of other insects, such as the carpenter ant Camponotus arminius [] and the opilionid []. Its function in these species is less well-characterized but may involve defense or communication. Interestingly, the phorid fly Apocephalus paraponerae, a parasitoid of the ant Paraponera clavata, uses 4-methyl-3-heptanone as a host location cue [, ]. This suggests a fascinating example of interspecific chemical communication.
Q5: Does the stereochemistry of 4-methyl-3-heptanone influence its biological activity?
A5: Yes, studies on Atta texana have shown that the (S)-(+)-enantiomer of 4-methyl-3-heptanone is significantly more active than the (R)-(−)-enantiomer [, ]. This highlights the importance of stereochemistry in pheromone-receptor interactions and the potential for developing enantioselective synthesis methods [, ] for targeted pest control applications.
Q6: What are some established methods for synthesizing 4-methyl-3-heptanone?
A6: Several synthetic routes to 4-methyl-3-heptanone have been described, including:
- Asymmetric synthesis using SAMP-/RAMP-hydrazone methods []: This approach offers good enantiomeric control and has been used to synthesize both (S)-(+)- and (R)-(−)-4-methyl-3-heptanone.
- Grignard synthesis followed by oxidation: This two-step method involves the Grignard reaction of a suitable halide with magnesium, followed by oxidation of the resulting alcohol to the ketone [].
- Total synthesis using (4SR, 5RS)-5-Hydroxy-4-Methyl-3-Heptanone: This method allows the synthesis of the racemic form of the aggregation pheromone of S. orizae and S. zeamais [].
Q7: Can 4-methyl-3-heptanone be synthesized from renewable sources?
A7: While traditional synthetic methods rely on petrochemicals, 4-methyl-3-heptanone can be produced from propanal, a potential bio-based platform chemical, via condensation reactions over cerium-zirconium mixed oxide catalysts []. This offers a more sustainable route for pheromone production.
Q8: Are there any known safety concerns regarding the use of 4-methyl-3-heptanone?
A8: While 4-methyl-3-heptanone is generally considered safe for its intended use as a research chemical, it is essential to handle it with appropriate safety precautions, like any other laboratory reagent. Always consult the material safety data sheet (MSDS) before handling and use appropriate personal protective equipment.
Q9: What are some promising research areas related to 4-methyl-3-heptanone?
A9: Future research could focus on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




